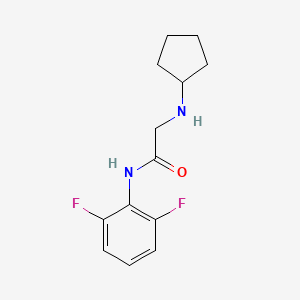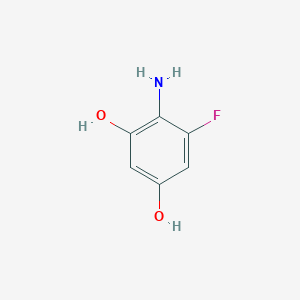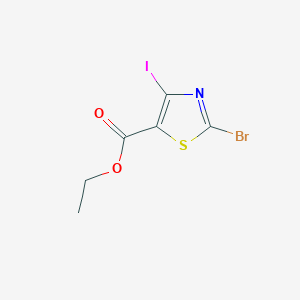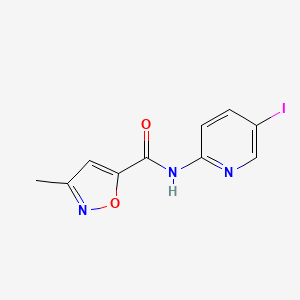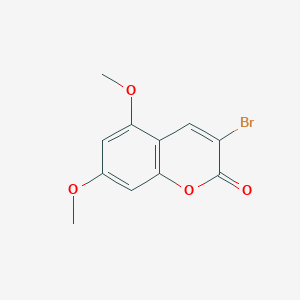![molecular formula C12H14BrN3O2 B14906731 7-Bromo-2-(((2-hydroxyethyl)(methyl)amino)methyl)-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906731.png)
7-Bromo-2-(((2-hydroxyethyl)(methyl)amino)methyl)-4h-pyrido[1,2-a]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-2-(((2-hydroxyethyl)(methyl)amino)methyl)-4h-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a pyrido[1,2-a]pyrimidin-4-one core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(((2-hydroxyethyl)(methyl)amino)methyl)-4h-pyrido[1,2-a]pyrimidin-4-one typically involves the following steps:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an appropriate aldehyde or ketone.
Substitution Reaction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom or the pyrido[1,2-a]pyrimidin-4-one core, leading to debromination or hydrogenation products.
Substitution: The bromine atom at the 7-position can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions to achieve substitution at the bromine position.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of debrominated or hydrogenated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
7-Bromo-2-(((2-hydroxyethyl)(methyl)amino)methyl)-4h-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including natural product analogs and pharmaceuticals.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors, and to elucidate its mechanism of action.
Industrial Applications: The compound can be used in the development of new materials or as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of 7-Bromo-2-(((2-hydroxyethyl)(methyl)amino)methyl)-4h-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological context.
相似化合物的比较
Similar Compounds
2-Amino-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the bromine and hydroxyethyl groups, making it less versatile in terms of chemical reactivity.
7-Chloro-2-(((2-hydroxyethyl)(methyl)amino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
2-(((2-Hydroxyethyl)(methyl)amino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the bromine atom, which may reduce its potential for further functionalization.
Uniqueness
7-Bromo-2-(((2-hydroxyethyl)(methyl)amino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of the bromine atom, which provides a handle for further chemical modifications. The hydroxyethyl group also enhances its solubility and potential for biological interactions.
属性
分子式 |
C12H14BrN3O2 |
|---|---|
分子量 |
312.16 g/mol |
IUPAC 名称 |
7-bromo-2-[[2-hydroxyethyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C12H14BrN3O2/c1-15(4-5-17)8-10-6-12(18)16-7-9(13)2-3-11(16)14-10/h2-3,6-7,17H,4-5,8H2,1H3 |
InChI 键 |
QZWJZFLMIOIMTJ-UHFFFAOYSA-N |
规范 SMILES |
CN(CCO)CC1=CC(=O)N2C=C(C=CC2=N1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


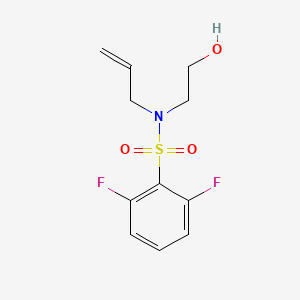
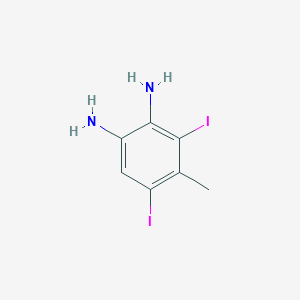
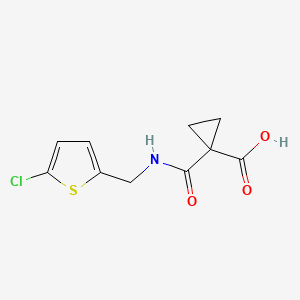
![1-Aminobenzo[d]isothiazol-3-one 1-oxide](/img/structure/B14906666.png)

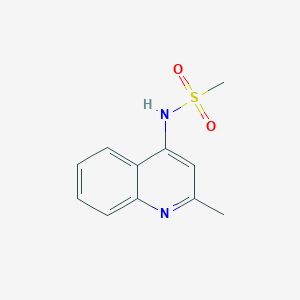
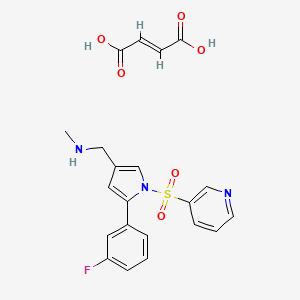
![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl ((3R)-adamantan-1-yl)carbamate](/img/structure/B14906678.png)
